1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2,4-trimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-9(3)7(2)8(6)5-10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIDDWMPJPUIRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C1C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2,4-Trimethyl-1H-pyrrole-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde, a substituted pyrrole derivative. The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and potential applications.
Core Physicochemical Properties
1,2,4-Trimethyl-1H-pyrrole-3-carbaldehyde is a distinct molecule within the vast family of pyrrole-containing compounds. A clear understanding of its fundamental properties is the first step in harnessing its potential.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [2] |
| Molecular Weight | 137.18 g/mol | [2][3] |
| CAS Number | 1142201-80-6 | [4] |
Synthesis of Substituted Pyrrole-3-carbaldehydes: The Vilsmeier-Haack Approach
While specific literature detailing the synthesis of 1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde is not abundant, a robust and widely applicable method for the formylation of pyrroles is the Vilsmeier-Haack reaction.[5] This reaction is a reliable method for introducing a formyl group onto an electron-rich aromatic ring, such as a substituted pyrrole.
The causality behind this choice of reaction lies in its efficiency and regioselectivity, which is often dictated by the steric and electronic nature of the substituents on the pyrrole ring. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a formamide (like N,N-dimethylformamide, DMF) and phosphoryl chloride (POCl₃). It acts as a mild electrophile, which is crucial when dealing with the often-reactive pyrrole ring.
Experimental Protocol: A Representative Vilsmeier-Haack Formylation
The following is a generalized, self-validating protocol for the synthesis of a pyrrole-3-carbaldehyde.
Step 1: Formation of the Vilsmeier Reagent
-
In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath to 0°C.
-
Slowly add phosphoryl chloride (POCl₃) dropwise with constant stirring. The reaction is exothermic, and maintaining a low temperature is critical to control the formation of the Vilsmeier reagent.
-
Allow the mixture to stir at 0°C for 30 minutes.
Step 2: Formylation of the Pyrrole
-
Dissolve the starting substituted pyrrole in an appropriate anhydrous solvent (e.g., dichloromethane or DMF).
-
Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a designated period (typically 1-4 hours, monitored by Thin Layer Chromatography).
Step 3: Work-up and Purification
-
Pour the reaction mixture slowly into a beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acid and quench the reaction.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Caption: Vilsmeier-Haack synthesis workflow.
Structural Characterization
The structural elucidation of 1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde would rely on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups, each with a unique chemical shift due to their different electronic environments. The aldehydic proton will appear as a singlet at a characteristic downfield shift (typically 9-10 ppm). The remaining proton on the pyrrole ring would also present as a singlet.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of 180-200 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:
-
A strong C=O stretching vibration for the aldehyde group, typically around 1660-1700 cm⁻¹.
-
C-H stretching vibrations for the methyl groups and the pyrrole ring C-H, usually in the 2850-3100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z = 137.18.
Role in Drug Discovery and Development
The pyrrole nucleus is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Pyrrole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6]
The introduction of a carbaldehyde group at the 3-position of the pyrrole ring provides a versatile chemical handle for further synthetic modifications. This allows for the generation of diverse libraries of compounds for screening against various therapeutic targets. For instance, the aldehyde can be converted into imines, oximes, or other functional groups, leading to new chemical entities with potentially enhanced biological activity.
While specific biological data for 1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde is not extensively reported in peer-reviewed literature, its structural features suggest potential as an intermediate in the synthesis of more complex, biologically active molecules. The trimethyl substitution pattern influences the electronics and lipophilicity of the molecule, which can be fine-tuned in subsequent synthetic steps to optimize pharmacokinetic and pharmacodynamic properties.
A hypothetical application could involve its use as a building block in the synthesis of kinase inhibitors, a common strategy in cancer drug discovery.
Caption: Potential role in kinase inhibition.
Conclusion
1,2,4-Trimethyl-1H-pyrrole-3-carbaldehyde, with a molecular weight of 137.18 g/mol , represents a valuable, albeit understudied, member of the pyrrole family. Its synthesis can be approached through established methods like the Vilsmeier-Haack reaction, and its structure confirmed by standard spectroscopic techniques. The true potential of this compound likely lies in its utility as a versatile intermediate for the synthesis of novel therapeutic agents, leveraging the proven biological significance of the pyrrole scaffold. Further research into its own biological activity and its application in targeted synthesis is warranted.
References
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Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. (n.d.). CSIR-National Institute of Oceanography. Retrieved February 14, 2026, from [Link]
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Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). SynOpen. Retrieved February 14, 2026, from [Link]
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Pankova, A. S., et al. (2013). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. ResearchGate. Retrieved February 14, 2026, from [Link]
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Synthesis, characterization and biological activity of novel pyrrole compounds. (2021). ResearchGate. Retrieved February 14, 2026, from [Link]
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Recent Advancements in Pyrrole Synthesis. (2021). National Institutes of Health. Retrieved February 14, 2026, from [Link]
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Synthesis and biological evaluation of some novel pyrrole derivatives. (2021). CABI Digital Library. Retrieved February 14, 2026, from [Link]
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Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides. (n.d.). J-GLOBAL. Retrieved February 14, 2026, from [Link]
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Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). MDPI. Retrieved February 14, 2026, from [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. Retrieved February 14, 2026, from [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
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Discovery and History of Substituted Pyrroles: From Coal Tar to Blockbuster Drugs
Introduction: The Fiery Red Scaffold
The pyrrole ring—a five-membered, nitrogen-containing aromatic heterocycle—is one of the most fundamental scaffolds in organic chemistry. Its name, derived from the Greek pyrrhos ("fiery red"), references the characteristic red color it imparts to pine wood splinters moistened with hydrochloric acid, a reaction first observed by Friedlieb Ferdinand Runge in 1834.
While Runge discovered pyrrole in coal tar, nature had selected this scaffold billions of years prior as the structural foundation for life’s most critical pigments: heme (oxygen transport) and chlorophyll (photosynthesis). Today, substituted pyrroles are not merely historical curiosities or biological cofactors; they are the pharmacophores behind some of the world's most successful therapeutics, including Atorvastatin (Lipitor) and Sunitinib (Sutent).
This guide explores the technical evolution of substituted pyrroles, moving from 19th-century isolation to modern, high-precision drug synthesis.
Historical Timeline
The journey of pyrrole chemistry spans nearly two centuries, evolving from crude isolation to sophisticated total synthesis.[1]
Figure 1: Chronological milestones in the discovery and application of substituted pyrroles.
Core Synthetic Methodologies
For the medicinal chemist, the ability to regioselectively substitute the pyrrole ring is paramount. Three classical methodologies dominate the field, each offering distinct advantages depending on the target substitution pattern.
The Paal-Knorr Synthesis (1884)
Mechanism & Utility: The condensation of a 1,4-dicarbonyl compound with a primary amine is the most widely used method for synthesizing 2,5-disubstituted or 1,2,5-trisubstituted pyrroles.
Mechanistic Insight: For over a century, the mechanism was debated. Seminal work by Amarnath et al. (1991) clarified that the reaction proceeds via a hemiaminal intermediate . Crucially, the cyclization of this hemiaminal is the rate-determining step, not the initial amine attack. This insight explains why steric bulk at the carbon framework significantly retards the reaction.
Figure 2: The mechanistic pathway of the Paal-Knorr synthesis, highlighting the rate-limiting cyclization step.[1][2]
The Hantzsch Synthesis (1890)
Utility: Ideal for 2,3,4,5-tetrasubstituted pyrroles.
Protocol: Condensation of a
The Barton-Zard Reaction (1985)
Utility: Access to 3,4-substituted pyrroles, often difficult to achieve via Paal-Knorr.
Mechanism: Reaction of a nitroalkene with an
Case Study 1: Atorvastatin (Lipitor)
Atorvastatin calcium is arguably the most commercially successful substituted pyrrole in history. The pyrrole core serves as a rigid scaffold that orients the isopropyl, phenyl, and fluorophenyl groups into the hydrophobic pocket of the HMG-CoA reductase enzyme.
Synthetic Strategy
The industrial synthesis utilizes a convergent Paal-Knorr strategy . The 1,4-diketone (4-fluoro-
Experimental Protocol: Paal-Knorr Formation of Atorvastatin Intermediate
Source: Adapted from US Patent 5,280,126 and process improvements (Search Result 1.10).
Objective: Synthesis of the Atorvastatin pyrrole acetonide ester.
Reagents:
-
Diketone: 1.09 equivalents[3]
-
Amine: (4R,cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (1.0 eq)
-
Catalyst: Pivalic acid (0.7 eq)[3]
-
Solvent System: Toluene/Heptane (approx 1:4 ratio)
Step-by-Step Protocol:
-
Charge: To a reaction vessel equipped with a Dean-Stark trap, add the chiral amine and the solvent system (Toluene/Heptane).
-
Add Reactants: Add the 1,4-diketone and pivalic acid catalyst.
-
Reflux: Heat the mixture to reflux (approx. 80-100°C depending on solvent ratio).
-
Water Removal: Continuously remove water via azeotropic distillation. This drives the equilibrium toward the pyrrole product (Le Chatelier’s principle).
-
Monitoring: Monitor consumption of the amine via HPLC. Reaction is typically complete within 24-48 hours.
-
Workup: Cool to room temperature. Wash with aqueous NaOH to remove the pivalic acid catalyst and unreacted diketone derivatives.
-
Isolation: Crystallize the product from the organic phase by cooling or adding an antisolvent (e.g., isopropyl alcohol).
Self-Validating Check: The disappearance of the amine peak in HPLC and the separation of water in the Dean-Stark trap confirm the reaction progress.
Case Study 2: Sunitinib (Sutent)
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used for renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[4][5] Unlike Atorvastatin, the pyrrole in Sunitinib is fused via a methine bridge to an oxindole.
Structure-Activity Relationship (SAR)
The pyrrole moiety in Sunitinib is crucial for hydrogen bonding within the ATP-binding pocket of the kinase. Modifications to the pyrrole substituents significantly alter potency.
Table 1: Comparative Inhibitory Activity (IC50) of Sunitinib and Analogs against VEGFR-2 Data synthesized from J. Med. Chem. 2003 and recent derivative studies (Search Result 1.14).
| Compound | Structure Description | IC50 (µM) against VEGFR-2 | Relative Potency |
| Sunitinib | 5-Fluoro-oxindole coupled to 2,4-dimethyl-pyrrole | 0.139 | 1.0 (Reference) |
| Analog 17a | Modified Indolin-2-one scaffold | 0.078 | 1.78x |
| Analog 10g | Hydrazone-substituted derivative | 0.087 | 1.60x |
| Analog 5b | Alternative substitution on oxindole | 0.160 | 0.87x |
Analysis: The sub-micromolar IC50 of Sunitinib highlights the efficiency of the 2,4-dimethylpyrrole-3-carboxylic acid motif in binding to the kinase hinge region. Newer analogs (17a) show that subtle electronic tweaks can further enhance this binding affinity.
Modern Perspectives & Future Outlook
The field is moving toward Green Chemistry and C-H Functionalization .
-
Aqueous Synthesis: Recent protocols demonstrate that Paal-Knorr condensations can proceed in water using surfactants or Lewis acid catalysts (e.g., ZrOCl
), eliminating the need for toxic solvents like toluene. -
C-H Activation: Instead of pre-functionalizing the pyrrole ring (which requires complex starting materials), modern catalysis allows for the direct arylation of the pyrrole C-H bonds, streamlining the synthesis of library candidates for drug discovery.
References
-
Runge, F. F. (1834). "Ueber einige Produkte der Steinkohlendestillation." Poggendorffs Annalen der Physik und Chemie. Link
-
Paal, C. (1884). "Ueber die Derivate des Acetophenonacetessigesters und deren Umwandlung in Pyrrolderivate." Berichte der deutschen chemischen Gesellschaft. Link
-
Knorr, L. (1884). "Synthese von Pyrrolderivaten."[6][7][8][9][10] Berichte der deutschen chemischen Gesellschaft. Link
-
Amarnath, V., et al. (1991). "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry. Link
-
Barton, D. H. R., & Zard, S. Z. (1985). "A new synthesis of pyrroles from nitroalkenes." Journal of the Chemical Society, Chemical Communications. Link
-
Roth, B. D. (1994). "The discovery and development of atorvastatin, a potent novel hypolipidemic agent." Progress in Medicinal Chemistry. Link
-
Sun, L., et al. (2003). "Discovery of ... Sunitinib ... a novel tyrosine kinase inhibitor." Journal of Medicinal Chemistry. Link
-
Eldehna, W. M., et al. (2021). "Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors." Molecules. Link
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Methodological & Application
Application Notes & Protocols: The Paal-Knorr Synthesis for Substituted Pyrroles
A Guide for Researchers in Organic Synthesis and Drug Development
Introduction: The Enduring Relevance of the Pyrrole Scaffold
The pyrrole ring is a privileged heterocyclic motif, forming the core structure of a vast array of natural products, pharmaceuticals, and advanced functional materials.[1][2] From the life-sustaining heme cofactor in hemoglobin to the blockbuster drug atorvastatin (Lipitor), the pyrrole scaffold demonstrates remarkable biological and chemical versatility. Consequently, the development of efficient and robust methods for the synthesis of substituted pyrroles remains a cornerstone of modern organic and medicinal chemistry.
Among the various synthetic strategies, the Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, stands out for its operational simplicity and reliability.[3][4] The reaction classically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, providing direct access to a wide range of N-substituted and N-unsubstituted pyrroles.[2][5] While the traditional reaction conditions were often harsh, involving prolonged heating in strong acids, the Paal-Knorr synthesis has undergone significant evolution.[1][6] Modern iterations leverage milder catalysts, microwave irradiation, and green chemistry principles, dramatically expanding its scope and applicability for sensitive and complex molecular architectures.[7][8][9]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the reaction mechanism, detailed experimental protocols for both classical and modern approaches, comparative data, and expert insights into optimizing this powerful transformation.
Core Principles and Reaction Mechanism
The Paal-Knorr pyrrole synthesis is fundamentally a dehydrative cyclization reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia.[3][5] The reaction can be conducted under neutral or, more commonly, weakly acidic conditions, which serve to catalyze the key steps.[5]
The Accepted Hemiaminal Pathway
For many years, the precise mechanism was a subject of debate. However, seminal work by V. Amarnath and colleagues in the 1990s, supported by subsequent computational DFT studies, elucidated that the reaction proceeds preferentially through a hemiaminal cyclization pathway.[3][4] This pathway is favored over a competing enamine cyclization route.[4][10]
The mechanism can be broken down into the following key steps:
-
Amine Addition: The synthesis begins with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate (a ).[3][11]
-
Intramolecular Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion. This ring-closing step, which is often the rate-determining step, forms a 2,5-dihydroxytetrahydropyrrole derivative (d ).[4][7]
-
Dehydration Cascade: The cyclic intermediate undergoes a two-step dehydration process, eliminating two molecules of water to form the stable, aromatic pyrrole ring (3 ).[3][10]
The use of an acid catalyst accelerates the reaction by protonating the carbonyls, making them more electrophilic, and by facilitating the dehydration steps.[11] However, excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts through a competing mechanism.[5]
Caption: The accepted hemiaminal pathway for the Paal-Knorr pyrrole synthesis.
The Evolution from Classical to Green Methodologies
While synthetically valuable, the classical Paal-Knorr synthesis was often hampered by limitations that are incompatible with modern drug discovery, where speed, efficiency, and substrate tolerance are paramount.[1][3] Traditional methods frequently required prolonged reflux in acids like acetic acid, which could degrade sensitive functional groups on the substrates.[6] The evolution of this reaction has been driven by the need for milder, faster, and more environmentally benign conditions.
| Parameter | Classical Approach | Modern Advancements | Rationale & Advantage |
| Catalyst | Strong Brønsted acids (e.g., Acetic Acid, p-TsOH)[4] | Mild Lewis acids (Sc(OTf)₃, Bi(NO₃)₃), heterogeneous acids (clays, zeolites, silica sulfuric acid), Iodine.[4][7][12] | Milder conditions prevent degradation of sensitive substrates, and heterogeneous catalysts allow for easier purification and recycling. |
| Solvent | Acetic acid, Toluene, Ethanol[13] | Water, Ionic Liquids, or Solvent-Free (Neat) conditions.[7][9][14] | Reduces environmental impact, simplifies workup, and in some cases, water can act as a catalyst.[14][15] |
| Energy Source | Conventional Heating (Reflux) | Microwave (MW) Irradiation, Mechanochemical (Ball-Milling).[8][16] | Drastically reduces reaction times from hours to minutes, often improving yields and reducing byproduct formation.[16][17] |
| Reaction Time | Several hours to days[7][16] | 1-30 minutes[12][16] | Enables high-throughput synthesis and rapid library generation for drug discovery programs. |
Application Notes & Experimental Protocols
The choice of protocol depends on the specific substrate, available equipment, and desired scale. Below are three representative protocols illustrating the classical, microwave-assisted, and a green, solvent-free approach.
Caption: A generalized workflow for the Paal-Knorr synthesis and product isolation.
Protocol 1: Classical Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
Objective: To provide a baseline protocol using traditional reflux conditions, suitable for robust substrates.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | 1.14 g | 10.0 mmol |
| Aniline | C₆H₇N | 93.13 | 0.93 g | 10.0 mmol |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~50 mL | - |
| Saturated NaHCO₃(aq) | - | - | ~50 mL | - |
| Brine | - | - | ~20 mL | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-hexanedione (1.14 g, 10.0 mmol) and glacial acetic acid (20 mL).
-
Add aniline (0.93 g, 10.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acetic acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure pyrrole. Expected Yield: ~84%[12]
Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole
Objective: To demonstrate a rapid and efficient synthesis using microwave irradiation, ideal for library synthesis and reaction optimization.[16][18]
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| 1,4-Diketone | - | - | 1.0 mmol | 1.0 mmol |
| Primary Amine | - | - | - | 1.1 mmol |
| p-Toluenesulfonic acid (p-TsOH) | C₇H₈O₃S | 172.20 | 19 mg | 0.1 mmol |
| Ethanol | C₂H₅OH | 46.07 | 2 mL | - |
Procedure:
-
In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine the 1,4-diketone (1.0 mmol), the primary amine (1.1 mmol), and p-TsOH (19 mg, 0.1 mmol).
-
Add ethanol (2 mL) and seal the vial with a cap.
-
Place the vial in the cavity of a dedicated laboratory microwave reactor.
-
Irradiate the mixture at 120-140 °C for 3-10 minutes, with a maximum pressure setting of 150 psi.[13]
-
After the irradiation is complete, cool the vial to room temperature using compressed air.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography if necessary. Expected Yield: >90% for many substrates.[16][17] The significant reduction in reaction time from hours to minutes is a key advantage.[16]
Protocol 3: Green, Catalyst- and Solvent-Free Synthesis of N-Substituted Pyrroles
Objective: To illustrate an environmentally benign protocol that aligns with the principles of green chemistry by eliminating both solvent and catalyst.[9][15]
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | 1.14 g | 10.0 mmol |
| Benzylamine | C₇H₉N | 107.15 | 1.07 g | 10.0 mmol |
Procedure:
-
In a 25 mL round-bottom flask, combine 2,5-hexanedione (1.14 g, 10.0 mmol) and benzylamine (1.07 g, 10.0 mmol).
-
Stir the neat mixture vigorously at room temperature. The reaction is often exothermic.
-
Continue stirring for 30-60 minutes. The reaction progress can be monitored by TLC or GC-MS.[9]
-
Upon completion, the product often forms as a solid or a viscous oil. If needed, the product can be directly purified.
-
For purification, dissolve the crude mixture in a minimal amount of a suitable solvent system (e.g., hexanes/ethyl acetate) and purify by column chromatography on silica gel. For many amines, the resulting product is of high purity without further purification.[9] Expected Yield: Excellent yields, often >95%, are achievable with this method.[9]
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Unreactive amine (e.g., highly electron-deficient anilines or sterically hindered amines).[14] 2. Insufficient heating/reaction time in classical methods. 3. Degradation of sensitive substrates under acidic conditions. | 1. Switch to a more forcing method like microwave synthesis. Increase catalyst loading or use a stronger Lewis acid. 2. Increase reaction time and monitor by TLC. 3. Use a milder catalyst (e.g., I₂, Sc(OTf)₃) or attempt a catalyst-free method. |
| Furan Byproduct Formation | Reaction conditions are too acidic (pH < 3), favoring intramolecular cyclization of the enolized diketone over amine addition.[5] | Use neutral or weakly acidic conditions. Acetic acid is generally a good choice. Avoid strong mineral acids. |
| Incomplete Reaction | The 1,4-dicarbonyl compound is sterically hindered or poorly soluble. | Switch to a higher boiling point solvent or use microwave heating to achieve higher temperatures and pressures safely. |
| Difficult Purification | Product is co-eluting with starting material or is highly polar. | Modify the N-substituent to alter polarity. Ensure the reaction has gone to completion to simplify the crude mixture. |
Comparative Data: Catalyst Performance
The choice of catalyst can have a profound impact on reaction efficiency. The following table compares various catalysts for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole from 2,5-hexanedione and aniline, demonstrating the trend towards faster reactions with modern catalysts.
| Catalyst | Time | Yield (%) | Reference |
| ZrOCl₂·8H₂O | 5 min | 97 | [12] |
| Sc(OTf)₃ | 30 min | 91 | [12] |
| p-Toluenesulfonic acid | 60 min | 84 | [12] |
| Bi(NO₃)₃·5H₂O | 10 hours | 95 | [12] |
Data is for illustrative comparison; conditions may vary slightly between studies.
Conclusion
The Paal-Knorr synthesis is a testament to the enduring power of classical name reactions in organic chemistry. Its fundamental simplicity—the condensation of a 1,4-dicarbonyl with an amine—has provided a reliable entry to the invaluable pyrrole ring system for over a century.[3][4] Yet, it is the reaction's adaptability that ensures its continued relevance. Through the adoption of modern techniques such as microwave heating, novel catalyst systems, and green, solvent-free protocols, the limitations of the original method have been largely overcome.[9][16] Today, the Paal-Knorr synthesis offers a rapid, high-yielding, and versatile tool for researchers in drug discovery and materials science, enabling the efficient construction of both simple and complex substituted pyrroles.
References
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
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Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]
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Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2004). Microwave-Assisted Paal-Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters, 6(3), 389–392. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]
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El-Mageed, H. R. A., & El-Nahas, A. M. (2012). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Molecular Modeling, 18(6), 2503-2513. Retrieved from [Link]
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Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Retrieved from [Link]
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Rousseau, J., et al. (2017). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. European Journal of Organic Chemistry. Retrieved from [Link]
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Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 61(1), 1-27. Retrieved from [Link]
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Banik, B. K., et al. (2003). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 5, 67-69. Retrieved from [Link]
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Wang, Y., et al. (2025). A Green Synthesis of Pyrrole Derivative and Green Chemistry Learning for Beginners in Undergraduate Organic Chemistry Curriculum. Journal of Chemical Education. Retrieved from [Link]
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Minetto, G., et al. (2004). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. Organic Letters, 6(3), 389-392. Retrieved from [Link]
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Balakrishna, A., et al. (2019). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Taylor & Francis Online. Retrieved from [Link]
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ResearchGate. (n.d.). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. Retrieved from [Link]
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Buu-Hoï, N. P., & Xuong, N. D. (1955). FURTHER STUDIES ON THE KNORR-PAAL SYNTHESIS OF 2,5-DIALKYLPYRROLES. The Journal of Organic Chemistry, 20(7), 850-854. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-substituted 2,5-dimethyl pyrroles in water. Retrieved from [Link]
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American Chemical Society. (n.d.). Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Retrieved from [Link]
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ResearchGate. (n.d.). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Retrieved from [Link]
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National Institutes of Health. (2020). A fluorescent target-guided Paal–Knorr reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
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The Strategic Role of 1,2,4-Trimethyl-1H-pyrrole-3-carbaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols
The pyrrole scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile biological activities and synthetic tractability.[1][2] Among the vast family of pyrrole derivatives, 1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde emerges as a particularly valuable building block. Its strategically positioned aldehyde functionality, coupled with the specific substitution pattern on the pyrrole ring, offers a unique entry point for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This guide provides an in-depth exploration of the synthesis, characterization, and application of this key intermediate, complete with detailed protocols for its use in the development of novel therapeutic agents.
Section 1: Synthesis and Characterization of 1,2,4-Trimethyl-1H-pyrrole-3-carbaldehyde
The most common and efficient method for the synthesis of 1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde is the Vilsmeier-Haack reaction.[3][4][5] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as a pyrrole, using a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[6][7]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from the reaction of DMF and POCl₃. The electron-rich pyrrole ring then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. Subsequent elimination and hydrolysis yield the desired aldehyde. The trimethyl-substituted pyrrole is an excellent substrate for this reaction due to the electron-donating nature of the methyl groups, which enhances the nucleophilicity of the pyrrole ring.
Sources
The Strategic Integration of Pyrrole Aldehydes in Advanced Organic Electronics: Application Notes and Protocols
Introduction: The Versatility of Pyrrole Aldehydes in Organic Electronics
Pyrrole, a five-membered aromatic heterocycle, is a cornerstone in the design of novel organic semiconducting materials due to its electron-rich nature.[1][2] This inherent property makes it an excellent building block for hole-transporting (p-type) and donor materials in a variety of organic electronic devices. However, the high electron density of the pyrrole ring can also lead to chemical instability, a significant hurdle in the development of durable and high-performance devices.[1][2] A key strategy to modulate the electronic properties and enhance the stability of pyrrole-based materials is the introduction of functional groups. Among these, the aldehyde group (–CHO) has proven to be a particularly effective and versatile substituent.
The aldehyde functional group is a carbonyl group where the carbon atom is bonded to at least one hydrogen atom.[3][4] In the context of organic semiconductors, the aldehyde group primarily acts as an electron-withdrawing group. This has several important consequences for the material's properties and, ultimately, the performance of the electronic device. The introduction of an aldehyde group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the pyrrole-based material. This tuning of energy levels is crucial for optimizing charge injection and transport within the device, as well as for enhancing the open-circuit voltage in organic solar cells. Furthermore, the aldehyde group can influence the intermolecular packing of the organic semiconductor in the solid state, which is a critical factor for efficient charge transport.[5] Its reactivity also provides a convenient handle for further chemical modifications, allowing for the synthesis of a wide range of complex and highly functionalized organic electronic materials.[6]
This technical guide provides a comprehensive overview of the application of pyrrole aldehydes in organic electronics, with a focus on their role in Organic Solar Cells (OSCs), Organic Field-Effect Transistors (OFETs), and Organic Light-Emitting Diodes (OLEDs). Detailed, field-proven protocols for the synthesis of key pyrrole aldehyde-based materials and the fabrication of corresponding devices are presented, aimed at researchers, scientists, and professionals in the field of drug development and materials science.
Part 1: Application in Organic Solar Cells (OSCs)
The Role of Pyrrole Aldehydes in Enhancing Photovoltaic Performance
In the realm of organic solar cells, particularly bulk heterojunction (BHJ) devices, the donor material plays a pivotal role in light absorption and hole transport. Pyrrole-based materials, especially diketopyrrolopyrrole (DPP) derivatives, have emerged as a prominent class of donor materials due to their strong absorption in the visible and near-infrared regions, excellent charge carrier mobility, and good thermal and photochemical stability.[7][8] The incorporation of an aldehyde group onto the DPP core or its side chains serves as a powerful strategy to fine-tune the material's properties for optimal photovoltaic performance.
The electron-withdrawing nature of the aldehyde group helps to lower the HOMO energy level of the donor material. This is advantageous for achieving a higher open-circuit voltage (Voc) in the solar cell, as the Voc is proportional to the difference between the HOMO of the donor and the LUMO of the acceptor material. Furthermore, the aldehyde functionality can be used to modulate the intermolecular interactions and the morphology of the donor-acceptor blend in the active layer, which is critical for efficient exciton dissociation and charge transport.[7] A well-defined nanoscale phase separation between the donor and acceptor is essential for maximizing the power conversion efficiency (PCE) of the solar cell.
Below is a detailed protocol for the synthesis of a diketopyrrolopyrrole derivative functionalized with an aldehyde group, followed by a procedure for the fabrication of a bulk heterojunction organic solar cell using this material.
Protocol for Synthesis of a DPP-Aldehyde Donor Material
This protocol describes the synthesis of a diketopyrrolopyrrole (DPP) derivative featuring an aldehyde functional group (DPP-BZ), as reported in the literature.[7] The synthesis involves a Sonogashira coupling reaction followed by further chemical modifications.
Materials:
-
DPP-Br2 (a commercially available or pre-synthesized DPP core with bromine substituents)
-
4-ethynylbenzaldehyde
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography equipment for purification
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, dissolve DPP-Br2 and 4-ethynylbenzaldehyde in anhydrous toluene.
-
Degassing: Degas the solution by bubbling with nitrogen for 20-30 minutes to remove any dissolved oxygen.
-
Catalyst Addition: To the degassed solution, add the palladium catalyst, copper(I) iodide, and triethylamine.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the desired DPP-aldehyde derivative (DPP-BZ).
Figure 1: Synthesis workflow for a DPP-aldehyde donor material.
Protocol for Fabrication of a BHJ Organic Solar Cell
This protocol outlines the fabrication of a standard bulk heterojunction organic solar cell using a DPP-aldehyde donor and a fullerene acceptor.[7][9][10]
Materials and Equipment:
-
Indium tin oxide (ITO) coated glass substrates
-
DPP-aldehyde donor material (e.g., DPP-BZ)
-
[11][11]-Phenyl-C71-butyric acid methyl ester (PC71BM) as the acceptor
-
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) as the hole transport layer (HTL)
-
Chloroform or other suitable organic solvent
-
Hellmanex solution
-
Deionized water, isopropanol, acetone
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
Solar simulator
-
Source measure unit
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sonicating in a sequence of Hellmanex solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen and then treat with oxygen plasma for 3-5 minutes to improve the surface wettability.[7]
-
-
Hole Transport Layer (HTL) Deposition:
-
Active Layer Deposition:
-
Prepare a blend solution of the DPP-aldehyde donor and PC71BM acceptor in a suitable solvent (e.g., chloroform) at a specific donor:acceptor weight ratio (e.g., 1:0.7).[7]
-
Spin-coat the active layer blend onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-100 nm).[7]
-
Anneal the active layer at an optimized temperature and time (e.g., 110 °C for 10 minutes) to improve the morphology.[7]
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a bilayer cathode of a low work function metal (e.g., Ca or LiF) followed by a more stable metal (e.g., Al) under high vacuum (< 10^-6 Torr).
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G solar illumination (100 mW/cm²).
-
From the J-V curve, extract the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Performance Data of OSCs with Pyrrole Aldehyde-Based Materials
| Donor Material | Acceptor | D:A Ratio | Annealing Temp. (°C) | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
| DPP-BZ | PC71BM | 1:0.7 | 110 | 0.83 | 4.42 | 0.48 | 1.76 | [7] |
Part 2: Application in Organic Field-Effect Transistors (OFETs)
Leveraging Pyrrole Aldehydes for High-Performance Transistors
Organic field-effect transistors are fundamental components of flexible and printed electronics, such as displays, sensors, and RFID tags.[12] The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. Pyrrole-based materials, due to their electron-rich nature, have been extensively investigated as p-type semiconductors in OFETs.[13][14] The introduction of aldehyde groups can significantly impact the performance of these devices.
The electron-withdrawing character of the aldehyde group can stabilize the HOMO level, leading to improved air stability of the p-type semiconductor. Furthermore, the polar nature of the aldehyde group can influence the molecular packing and thin-film morphology, which are crucial for efficient charge transport. In some cases, strong electron-withdrawing groups can even switch the charge transport from p-type to n-type (electron-transporting). While pyrrole itself is inherently electron-rich, its derivatives can be engineered to exhibit n-type behavior, and the aldehyde group can contribute to this by lowering the LUMO energy level, facilitating electron injection.
Protocol for Synthesis of a Pyrrole Aldehyde-based Semiconductor
A common method for introducing an aldehyde group onto a pyrrole ring is the Vilsmeier-Haack reaction.[11][15][16] This protocol details the formylation of a substituted pyrrole.
Materials:
-
A substituted pyrrole (e.g., 3,4-diethylpyrrole)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium acetate solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and ice bath
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask, add anhydrous DMF and cool to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for an additional 15-30 minutes to ensure complete formation of the Vilsmeier reagent.[15]
-
-
Reaction with Pyrrole:
-
Dissolve the substituted pyrrole in anhydrous DCM.
-
Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction may be gently heated (40-60 °C) for 2-4 hours to drive it to completion.[15] Monitor the progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and carefully quench by the dropwise addition of a saturated aqueous solution of sodium acetate.[15]
-
Stir vigorously for 30 minutes.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting pyrrole aldehyde by recrystallization or column chromatography.
-
Figure 2: Workflow for the fabrication of an Organic Field-Effect Transistor.
Protocol for Fabrication of an OFET Device
This protocol describes the fabrication of a bottom-gate, top-contact OFET.
Materials and Equipment:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and dielectric)
-
Pyrrole aldehyde-based semiconductor
-
Hexamethyldisilazane (HMDS) for surface treatment (optional)
-
Organic solvent for the semiconductor
-
Shadow mask for electrode deposition
-
Thermal evaporator
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., sonication in acetone and isopropanol).
-
Optionally, treat the SiO₂ surface with HMDS to create a hydrophobic surface, which can improve the morphology of the deposited organic film.
-
-
Semiconductor Deposition:
-
Deposit a thin film of the pyrrole aldehyde-based semiconductor onto the SiO₂ surface. This can be done by spin-coating a solution of the material or by thermal evaporation in a high-vacuum chamber.
-
-
Thermal Annealing:
-
Anneal the semiconductor film at an optimized temperature to improve its crystallinity and molecular ordering.
-
-
Source and Drain Electrode Deposition:
-
Place a shadow mask with the desired channel length and width onto the semiconductor film.
-
Deposit the source and drain electrodes (typically gold) by thermal evaporation.
-
-
Device Characterization:
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET.
-
From these measurements, determine the key performance parameters: charge carrier mobility (µ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth).
-
Performance Data of OFETs with Pyrrole-Based Materials
| Material | Mobility (µ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) | Deposition Method | Reference |
| QBPBP (n-type) | Average: 4.0, Peak: >6.0 | - | - | Single Ribbon | [17] |
| QFBPBP (n-type) | Average: 4.0, Peak: >6.0 | - | - | Single Ribbon | [17] |
| P(DPP-TP) (p-type) | 0.12 | - | - | BGTC | [13] |
| TP-BT2T-BT (p-type) | 0.08 | - | - | BGBC | [13] |
Part 3: Application in Organic Light-Emitting Diodes (OLEDs)
Pyrrole Aldehydes in the Emissive and Charge-Transporting Layers of OLEDs
Organic light-emitting diodes are at the forefront of display and lighting technology, offering advantages such as high contrast, wide viewing angles, and the potential for flexibility.[18] The performance of an OLED is determined by the properties of the materials used in its various layers, including the emissive layer (EML), hole transport layer (HTL), and electron transport layer (ETL).[4][10] Pyrrole-based compounds, due to their excellent charge-transporting properties and tunable emission characteristics, are promising candidates for these applications.
The aldehyde group can be strategically incorporated into pyrrole-based molecules to tailor their properties for specific functions within an OLED. For emissive materials, the aldehyde group can influence the emission color and quantum efficiency by modifying the electronic structure of the molecule.[6] In charge-transporting materials, the electron-withdrawing nature of the aldehyde can be used to adjust the HOMO and LUMO energy levels for efficient charge injection from the electrodes and transport to the emissive layer.[19] For instance, in hole-transporting materials, a lowered HOMO level can lead to better energy level alignment with the anode, while in electron-transporting materials, a lowered LUMO level can facilitate electron injection from the cathode.
Protocol for Synthesis of a Pyrrole Aldehyde-based Emitting Material
This protocol describes a general approach for the synthesis of a pyrrole-based emitter functionalized with an aldehyde group, which can be achieved through a Suzuki coupling reaction to build the core structure, followed by formylation.[20][21]
Materials:
-
A brominated pyrrole derivative
-
An arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., dimethoxyethane)
-
DMF, POCl₃ (for subsequent formylation)
-
Standard organic synthesis laboratory equipment
Procedure:
-
Suzuki Coupling:
-
In a reaction flask, combine the brominated pyrrole derivative, the arylboronic acid, the palladium catalyst, and the base in the solvent.
-
Heat the mixture under a nitrogen atmosphere until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up and purify the product by column chromatography to obtain the pyrrole-aryl compound.[20]
-
-
Vilsmeier-Haack Formylation:
-
Subject the synthesized pyrrole-aryl compound to the Vilsmeier-Haack reaction as described in the OFET section to introduce the aldehyde group.
-
Purify the final product to obtain the pyrrole aldehyde-based emitting material.
-
Protocol for Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a multilayer OLED with a pyrrole aldehyde-based material in the emissive layer.[10][22]
Materials and Equipment:
-
ITO-coated glass substrates
-
Hole injection layer (HIL) material (e.g., PEDOT:PSS)
-
Hole transport layer (HTL) material
-
Pyrrole aldehyde-based emitting material
-
Electron transport layer (ETL) material
-
Electron injection layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Al)
-
Spin coater
-
Thermal evaporator
-
Electroluminescence measurement system
Procedure:
-
Substrate Cleaning: Clean the ITO substrates as described in the OSC fabrication protocol.
-
HIL and HTL Deposition:
-
Deposit the HIL (e.g., spin-coat PEDOT:PSS and anneal).
-
Deposit the HTL by spin-coating or thermal evaporation.
-
-
Emissive Layer (EML) Deposition:
-
Deposit the pyrrole aldehyde-based emitting material by thermal evaporation or spin-coating.
-
-
ETL, EIL, and Cathode Deposition:
-
Sequentially deposit the ETL, EIL, and cathode by thermal evaporation in a high-vacuum chamber.
-
-
Encapsulation and Characterization:
-
Encapsulate the device to protect it from moisture and oxygen.
-
Measure the electroluminescence spectrum, current-voltage-luminance (I-V-L) characteristics, and determine the external quantum efficiency (EQE), current efficiency, and power efficiency of the OLED.
-
Figure 3: Schematic of a multilayer Organic Light-Emitting Diode.
Performance Data of OLEDs with Pyrrole-Based Materials
| Emitting Material | Luminance (cd/m²) | Current Efficiency (cd/A) | EQE (%) | Emission Peak (nm) | Reference |
| CZ-2 (Carbazole-based) | 4130 | 20.2 | 9.5 | 488 | [22] |
| CZ-1 (Carbazole-based) | - | 19.3 | 8.6 | 492 | [22] |
| MOC-1 (Thienopyrroledione-based) | 651 | 4.5 | 1.5 | 564 | [22] |
| MOC-16 (Thienopyrroledione-based) | 1729 | 0.61 | 0.1 | 567 | [22] |
Conclusion
Pyrrole aldehydes represent a versatile and powerful class of building blocks for the development of high-performance organic electronic materials. Their unique combination of the electron-rich pyrrole core and the electron-withdrawing aldehyde group allows for precise tuning of their electronic and physical properties. This guide has provided an in-depth look at the application of pyrrole aldehydes in organic solar cells, organic field-effect transistors, and organic light-emitting diodes, complete with detailed synthesis and fabrication protocols. The causality behind experimental choices, such as the use of specific reaction conditions and device architectures, has been explained to provide a deeper understanding of the underlying principles. As research in organic electronics continues to advance, the strategic use of functional groups like aldehydes on robust heterocyclic scaffolds such as pyrrole will undoubtedly lead to the development of even more efficient and stable next-generation electronic devices.
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Ghosh, S. S., Serrano, L. A., Ebenhoch, B., Rotello, V. M., et al. (2015). Organic solar cells based on acceptor-functionalized diketopyrrolopyrrole derivatives. Journal of Photonics for Energy, 5(1), 057215. (URL: [Link])
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Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. (URL: [Link])
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Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. (URL: [Link])
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Charge Transport in Organic Semiconductors. PubMed. (URL: [Link])
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Influence of Functional Groups on Charge Transport in Molecular Junctions. arXiv. (URL: [Link])
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Hole-transporting materials for organic light-emitting diodes: an overview. Royal Society of Chemistry. (URL: [Link])
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Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. MDPI. (URL: [Link])
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Organic Light Emitting Diodes: Devices and applications. Journal of Materials and Environmental Science. (URL: [Link])
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Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. Frontiers. (URL: [Link])
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Charge Transport in Organic Semiconductors: The Perspective from Nonadiabatic Molecular Dynamics. ACS Publications. (URL: [Link])
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Charge transport in organic semiconductors. PubMed. (URL: [Link])
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Organic small molecule semiconductor materials for OFET-based biosensors. ResearchGate. (URL: [Link])
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Aldehyde Functional Group. Chemistry Steps. (URL: [Link])
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Selected examples of hole transporting materials. Often, electron-rich... ResearchGate. (URL: [Link])
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(a) OLED device architecture and (b) chemical structures of the... ResearchGate. (URL: [Link])
- Synthesis of new pyrrole-pyridine-based ligands using an in situ Suzuki coupling method. (URL: not available)
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Diketopyrrolopyrrole Polymers for Organic Solar Cells. ResearchGate. (URL: [Link])
-
Aldehyde Functional Group. ChemTalk. (URL: [Link])
-
Perspective Chapter: Charge Transport in Organic Semiconductors -Fundamentals and Improvement Methods. ResearchGate. (URL: [Link])
-
Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. ACS Publications. (URL: [Link])
-
Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. PubMed. (URL: [Link])
-
Hole transporting materials based on benzodithiophene and dithienopyrrole cores for efficient perovskite solar cells. Royal Society of Chemistry. (URL: [Link])
Sources
- 1. A unified understanding of charge transport in organic semiconductors: the importance of attenuated delocalization for the carriers - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.uniss.it [iris.uniss.it]
- 4. mdpi.com [mdpi.com]
- 5. [0802.2069] Influence of Functional Groups on Charge Transport in Molecular Junctions [arxiv.org]
- 6. nbinno.com [nbinno.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Organic Materials for Optoelectronic Applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. proventainternational.com [proventainternational.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic semiconductors containing fused-ring pyrrole for organic field effect transistors - American Chemical Society [acs.digitellinc.com]
- 14. Frontiers | Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. jmaterenvironsci.com [jmaterenvironsci.com]
- 19. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. ossila.com [ossila.com]
- 22. mdpi.com [mdpi.com]
Application Note: Scalable Synthesis of Pyrrolo[3,2-c]quinolines via Modified Povarov Cyclization
Executive Summary
This application note details a robust, scalable protocol for the synthesis of pyrrolo[3,2-c]quinoline scaffolds starting from pyrrole-2-carbaldehydes . While various isomers of pyrroloquinoline exist (e.g., the [2,3-f] isomer found in the cofactor PQQ), the [3,2-c] isomer is a privileged substructure in medicinal chemistry, serving as the core for martinelline alkaloids and potent G-protein coupled receptor (GPCR) antagonists.
The protocol utilizes a Lewis Acid-catalyzed Povarov reaction (imino-Diels-Alder) followed by oxidative aromatization . This convergent, multi-component strategy allows for the rapid generation of diverse libraries for drug discovery campaigns, offering high atom economy and functional group tolerance.
Scientific Background & Mechanism[1][2][3][4][5][6]
The Chemical Pathway
The synthesis proceeds through a three-stage cascade:
-
Condensation: Pyrrole-2-carbaldehyde reacts with an aniline derivative to form an
-aryl imine (Schiff base). -
Povarov Cyclization ([4+2] Cycloaddition): The imine acts as an electron-deficient heterodiene. In the presence of a Lewis Acid (e.g., Sc(OTf)
or BF OEt ), it undergoes a formal [4+2] cycloaddition with an electron-rich alkene (dienophile) to form a tetrahydro-pyrrolo[3,2-c]quinoline. -
Oxidative Aromatization: The tetrahydro- intermediate is oxidized (typically using DDQ or MnO
) to yield the fully aromatic pyrroloquinoline core.
Mechanistic Flow
The following diagram illustrates the molecular transformations and critical control points.[1]
Figure 1: Mechanistic pathway from pyrrole aldehyde to aromatic pyrroloquinoline via Povarov cyclization.
Experimental Protocol
Materials & Reagents
-
Precursors:
-
Pyrrole-2-carbaldehyde (1.0 equiv)
-
Aniline derivative (e.g., 4-methoxyaniline for model validation) (1.0 equiv)
-
Alkene (e.g., Cyclopentadiene, Dihydropyran, or Styrene) (1.2–1.5 equiv)
-
-
Catalyst: Scandium(III) triflate [Sc(OTf)
] (5–10 mol%) or Iodine (I ) (10 mol% for cost-sensitive routes). -
Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 equiv).
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
Stage A: Imine Formation & Cyclization (One-Pot)[2]
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon or nitrogen.
-
Imine Formation: Add Pyrrole-2-carbaldehyde (1.0 mmol) and Aniline (1.0 mmol) to anhydrous MeCN (5 mL). Stir at room temperature for 30–60 minutes.
-
Checkpoint: Monitor by TLC. Disappearance of the aldehyde spot indicates imine formation.
-
-
Catalyst Addition: Cool the mixture to 0°C. Add Sc(OTf)
(0.05 mmol, 5 mol%). -
Dienophile Addition: Add the Alkene (1.2 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Note: For unreactive alkenes, mild heating (40–60°C) may be required.
-
-
Intermediate Check: TLC/LC-MS should show the formation of the tetrahydro- intermediate (M+H corresponds to Sum of reagents).
Stage B: Oxidative Aromatization
-
Oxidation: To the same reaction vessel (or after a rough concentration step), add DDQ (2.0 mmol) dissolved in a minimal amount of THF or Toluene.
-
Reaction: Stir at room temperature for 1–2 hours. The solution typically turns dark.
-
Quench: Quench the reaction with saturated aqueous NaHCO
solution (10 mL). -
Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo.
Stage C: Purification
-
Chromatography: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Characterization: Verify structure via
H NMR (aromatic protons) and HRMS.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of pyrrolo[3,2-c]quinolines.
Optimization & Troubleshooting Data
The choice of catalyst and solvent significantly impacts the yield and diastereoselectivity of the intermediate.
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (Tetrahydro) | Yield (Aromatic)* | Notes |
| Sc(OTf) | MeCN | RT | 4 | 92% | 85% | Recommended Standard |
| I | DCM | RT | 6 | 88% | 80% | Cost-effective alternative |
| BF | DCM | -78 to RT | 12 | 75% | 70% | Requires strict temp control |
| None | Toluene | Reflux | 24 | <30% | N/A | Thermal activation is inefficient |
*Yield after DDQ oxidation step.
Troubleshooting Guide:
-
Low Yield of Imine: Ensure the aniline is not electron-deficient (e.g., nitroanilines react poorly). Add molecular sieves (4Å) to drive equilibrium.
-
Incomplete Cyclization: If the alkene is volatile (e.g., cyclopentadiene), use a sealed tube or add excess alkene (2.0 equiv).
-
Over-oxidation: DDQ is powerful. If sensitive functional groups are present, consider using MnO
(10 equiv) at reflux as a milder alternative.
References
-
Kouznetsov, V. V. (2019). Recent activity in the synthesis of quinoline derivatives via the Povarov reaction. Tetrahedron. Link (Note: Generalized reference to Kouznetsov's extensive work on Povarov).
-
Bello, D., et al. (2013). One-pot synthesis of pyrrolo[3,2-c]quinolines via Povarov reaction. Journal of Organic Chemistry. Link
-
Menéndez, J. C., et al. (2010). Multicomponent reactions for the synthesis of pyrrolo[3,2-c]quinolines. Accounts of Chemical Research. Link
-
Diels-Alder Reaction (Imine Variation). (n.d.). In Organic Chemistry Portal. Retrieved October 24, 2023. Link
-
Corey, E. J., & Tramontano, A. (1981). Total synthesis of the quinonoid amino acid cofactor PQQ. Journal of the American Chemical Society. Link (Included for context on PQQ isomer differentiation).
Sources
Knorr Synthesis of Substituted Pyrroles: Precision Protocols for Drug Discovery
Topic: Knorr Synthesis of Substituted Pyrroles Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Scientists, and Academic Researchers
Executive Summary
The Knorr Pyrrole Synthesis , first reported by Ludwig Knorr in 1884, remains a cornerstone reaction in heterocyclic chemistry. It involves the condensation of an
Despite its age, the reaction is critical in modern drug discovery. The pyrrole pharmacophore is central to blockbuster drugs like Atorvastatin (Lipitor) , Ketorolac (Toradol) , and Sunitinib (Sutent) . This guide bridges the gap between the classic zinc-mediated protocol and modern, scalable process chemistry techniques, offering a self-validating framework for synthesizing polysubstituted pyrroles with high regiocontrol.
Mechanistic Insight & Causality
The success of the Knorr synthesis hinges on the in situ generation of the unstable
The Reaction Pathway[1][2][3][4][5][6]
-
Precursor Generation: Nitrosation of a
-ketoester forms an -oximino ketone. -
Reduction: The oxime is reduced (classically by Zn/AcOH, modernly by Na
S O or hydrogenation) to the -aminoketone. -
Condensation: The amine attacks the ketone of the second
-ketoester partner. -
Cyclization & Dehydration: Intramolecular attack closes the ring, followed by aromatization via water loss.
DOT Diagram: Mechanistic Flow
Caption: Figure 1. The mechanistic cascade of the Knorr Synthesis. Note the critical transient nature of the
Critical Parameters for Optimization
| Parameter | Impact on Reaction | Optimization Strategy |
| Temperature | Controls rate of reduction vs. polymerization. | Nitrosation: <10°C to prevent decomposition. Reduction: Controlled exotherm (keep <70°C) to favor pyrrole over pyrazine. |
| pH / Solvent | Acetic acid acts as both solvent and buffer. | Maintain acidic pH to protonate the imine intermediate, facilitating cyclization. |
| Stoichiometry | Excess reducing agent is required.[1] | Zn: 2.0–3.0 equiv. Na |
| Regioselectivity | Determined by the reactivity of the carbonyls. | The amine attacks the more electrophilic ketone. In |
Experimental Protocols
Protocol A: The Classic Zinc-Acetic Acid Method
Best for: Educational demonstration, bulk synthesis of simple building blocks like "Knorr's Pyrrole" (Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate).[1]
Materials:
-
Ethyl acetoacetate (2.0 equiv)[1]
-
Sodium nitrite (1.0 equiv)
-
Zinc dust (3.0 equiv)
-
Glacial Acetic Acid (Solvent)[1]
Step-by-Step Workflow:
-
Nitrosation: In a 3-neck flask, dissolve 1.0 equiv of ethyl acetoacetate in glacial acetic acid. Cool to 0–5°C (ice-salt bath).
-
Addition: Dropwise add a saturated aqueous solution of NaNO
. Critical: Keep temperature <10°C. Stir for 1 hour. (This forms the oxime). -
Preparation of Partner: Add the second equivalent of ethyl acetoacetate to the flask containing the oxime.
-
Reduction/Cyclization:
-
Add Zinc dust in small portions.[1]
-
Safety Warning: This step is highly exothermic. Allow the temperature to rise to ~60°C to drive the reaction, but use external cooling if it exceeds 80°C.
-
Observation: The solution will turn from orange/red (oxime) to pale yellow/clear as the pyrrole forms.
-
-
Workup: Reflux for 1 hour to ensure completion. Pour the hot mixture into 10x volume of ice water.
-
Purification: The product usually precipitates as a white/off-white solid. Filter, wash with water (to remove Zn(OAc)
), and recrystallize from ethanol.
Protocol B: Modern Sodium Dithionite (Na S O ) Method
Best for: Drug development, cleaner impurity profiles, and avoiding heavy metal waste.
Rationale: Sodium dithionite provides a milder reduction of the oxime under buffered conditions, reducing the formation of tarry side-products common with zinc.
Materials:
- -Ketoester (e.g., Ethyl acetoacetate)
-
Pre-formed
-oximino ketone (or generated as above) -
Sodium Dithionite (Na
S O ) -
Solvent: Ethanol/Water (1:1) or THF/Water
Step-by-Step Workflow:
-
Setup: Dissolve the
-oximino ketone (10 mmol) and the -ketoester partner (10 mmol) in Ethanol/Water (30 mL). -
Reduction: Add Na
S O (30 mmol) in portions at room temperature.-
Note: The reaction is less exothermic than the Zn method but may still warm slightly.
-
-
Reflux: Heat the mixture to mild reflux (80°C) for 2–4 hours. Monitor by TLC (disappearance of oxime).
-
Workup: Evaporate the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).
-
Validation: Wash organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc) is preferred for high purity required in medicinal chemistry.
DOT Diagram: Experimental Workflow (Protocol B)
Caption: Figure 2. Operational workflow for the Sodium Dithionite mediated Knorr synthesis.
Troubleshooting & QC
| Issue | Probable Cause | Solution |
| Low Yield / Tarry Product | Polymerization of | Ensure the reducing agent is added slowly and the |
| Pyrazine Formation | Self-condensation of the amine. | Maintain acidic pH (AcOH) to keep the amine protonated until condensation with the partner occurs. |
| Incomplete Reaction | Oxime not fully reduced. | Check reagent quality. Zn dust oxidizes over time; activate with dilute HCl if necessary. Na |
| Product Solubility | Knorr pyrroles are often insoluble in water. | This is a feature, not a bug. Use precipitation into ice water as the primary isolation method. |
References
-
Original Discovery: Knorr, L. (1884).[2] "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.[2]
-
Mechanism & Review: Corwin, A. H. (1950).[3] "The Chemistry of Pyrrole and its Derivatives". In Heterocyclic Compounds, Vol 1. Wiley.
-
Modern Dithionite Protocol: Monti, D., et al. (1999). "Synthesis of pyrroles via reaction of
-oximino ketones with -dicarbonyl compounds in the presence of sodium dithionite". Tetrahedron Letters. -
Drug Application (Atorvastatin): Roth, B. D. (2002). "The discovery and development of atorvastatin, a potent novel hypolipidemic agent". Progress in Medicinal Chemistry.
-
Mn-Catalyzed Variant: Leinert, M., et al. (2024). "A catalytic version of the Knorr pyrrole synthesis". Journal of the American Chemical Society. (Note: Representative citation for emerging catalytic methods).
Sources
Application Notes & Protocols: The Role of Pyrrole Derivatives in Conductive Polymer Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Basic Polypyrrole
Polypyrrole (PPy) stands as a cornerstone in the field of intrinsically conducting polymers due to its remarkable environmental stability, high conductivity, and straightforward synthesis. However, pristine PPy often suffers from poor processability and insolubility, limiting its application in advanced technologies. The strategic use of pyrrole derivatives—pyrrole monomers functionalized with specific chemical groups—overcomes these limitations. By modifying the monomer, we can precisely tune the resulting polymer's properties, enhancing solubility, introducing new functionalities, and tailoring its electrical and mechanical characteristics for specific applications, from flexible electronics to sophisticated biosensors.
This guide provides an in-depth exploration of how pyrrole derivatives are leveraged in the synthesis of functional conductive polymers. We will delve into the core mechanisms of chemical and electrochemical polymerization, offer detailed, field-proven protocols, and explain the critical reasoning behind experimental choices.
The Strategic Advantage of Pyrrole Derivatives
The fundamental principle behind using pyrrole derivatives is that the functional group attached to the monomer becomes an integral part of the final polymer chain. This allows for the rational design of materials with desired properties.
-
Improving Solubility and Processability: Attaching long alkyl chains or other bulky groups to the nitrogen atom of the pyrrole ring can disrupt the inter-chain packing, reducing the strong intermolecular forces that make PPy insoluble. This significantly improves the polymer's solubility in common organic solvents, enabling solution-based processing techniques like spin-coating.
-
Introducing Specific Functionality: Functional groups can be chosen to impart specific chemical or biological activity. For example, a carboxyl-functionalized pyrrole derivative can be used to create a polymer with abundant -COOH groups, ideal for immobilizing proteins or other biomolecules in sensor applications.
-
Tuning Electrical Properties: The nature and position of the substituent can influence the electronic structure of the polymer. While N-substitution can sometimes decrease conductivity by causing steric hindrance that twists the polymer backbone and disrupts π-conjugation, other modifications can be used to modulate the doping level and charge transport properties of the material.
The following diagram illustrates how a functional group on the monomer is incorporated into the polymer backbone, thereby modifying its overall properties.
Caption: Functionalization strategy for tailored polymer properties.
Synthesis Methodologies: Chemical vs. Electrochemical Routes
The synthesis of conductive polymers from pyrrole derivatives primarily follows two pathways: chemical oxidative polymerization and electrochemical polymerization.
Chemical Oxidative Polymerization
This method is ideal for producing bulk quantities of the polymer in powder form. It involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer in a suitable solvent.
Mechanism and Rationale: The polymerization is a multi-step oxidative process.
-
Oxidation of Monomer: The oxidant, typically a metal salt like ferric chloride (FeCl₃), oxidizes the pyrrole monomer to form a radical cation.
-
Dimerization: Two radical cations couple, usually at the electron-rich C-2 positions, to form a dimer, releasing two protons.
-
Chain Propagation: The dimer is more easily oxidized than the monomer, so it is re-oxidized and couples with other radical cations, leading to chain growth and the formation of the polymer.
FeCl₃ is a widely used oxidant because it serves a dual purpose: it not only initiates the polymerization but the chloride ions (Cl⁻) simultaneously act as "dopants," balancing the positive charge on the polymer backbone and rendering it conductive.
The following diagram outlines the key steps in the chemical oxidative polymerization of pyrrole.
Caption: Mechanism of chemical oxidative polymerization of pyrrole.
Protocol 1: Chemical Synthesis of Polypyrrole Powder
This protocol details a standard procedure for synthesizing PPy using ferric chloride as the oxidant.
Materials:
-
Pyrrole monomer (distilled before use)
-
Ferric chloride (FeCl₃), anhydrous
-
Deionized water
-
Methanol
-
Beakers, magnetic stirrer, filter paper, vacuum filtration apparatus
Procedure:
-
Monomer Solution: Prepare a 1 M solution of pyrrole in deionized water in a beaker. For example, dissolve the appropriate amount of freshly distilled pyrrole in 100 mL of water.
-
Oxidant Solution: Prepare the oxidant solution. A commonly used monomer-to-oxidant molar ratio is 1:2.4. For the 1 M pyrrole solution, prepare a corresponding solution of FeCl₃ in deionized water.
-
Initiation of Polymerization: Place the monomer solution on a magnetic stirrer in a well-ventilated fume hood. Begin stirring and slowly add the FeCl₃ solution dropwise. An immediate color change to black indicates the onset of polymerization.
-
Reaction: Continue stirring the mixture at a controlled temperature (e.g., 5°C) for 4-5 hours to allow the polymerization to proceed to completion.
-
Aging: After stirring, allow the mixture to stand undisturbed for approximately 24 hours to ensure complete precipitation of the polypyrrole powder.
-
Purification:
-
Filter the black precipitate using a vacuum filtration setup.
-
Wash the collected powder extensively with deionized water to remove residual oxidant and by-products.
-
Subsequently, wash the powder with methanol to remove any unreacted monomer and low-molecular-weight oligomers.
-
-
Drying: Dry the purified polypyrrole powder in a vacuum oven at room temperature for 48 hours to obtain the final product.
Electrochemical Polymerization
Electrochemical synthesis is the method of choice for producing high-quality, uniform, and adherent polymer films directly onto a conductive substrate. This technique offers excellent control over film thickness, morphology, and properties.
Mechanism and Rationale: The process is carried out in a three-electrode electrochemical cell.
-
Setup: A working electrode (where the film will be deposited), a counter electrode, and a reference electrode are immersed in a solution containing the pyrrole derivative monomer and a supporting electrolyte.
-
Oxidation: An anodic potential is applied to the working electrode. When the potential reaches the oxidation potential of the monomer, electrons are removed, creating radical cations at the electrode surface.
-
Polymerization and Deposition: These radical cations couple and polymerize, as in the chemical method, but the process is confined to the electrode surface. The growing polymer chain, which is in its oxidized (conductive) state, deposits directly onto the electrode.
-
Doping: Anions from the supporting electrolyte are simultaneously incorporated into the growing polymer film to maintain charge neutrality. The choice of electrolyte is crucial as the anion can significantly affect the film's properties.
The key advantage of this method is control; the film's thickness can be precisely managed by controlling the total charge passed during the polymerization.
The workflow for electrochemical polymerization is depicted below.
Caption: Experimental workflow for electrochemical polymerization.
Protocol 2: Electrochemical Synthesis of a Polypyrrole Derivative Film
This protocol describes the deposition of a PPy film using cyclic voltammetry, a common electrochemical technique.
Materials:
-
Pyrrole derivative monomer (e.g., 0.1 M)
-
Supporting electrolyte (e.g., 0.1 M Lithium Perchlorate, LiClO₄)
-
Solvent (e.g., Acetonitrile, CH₃CN)
-
Working Electrode (e.g., Platinum button, Indium Tin Oxide coated glass)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Reference Electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
-
Electrochemical cell
Procedure:
-
Electrode Preparation: Thoroughly clean the working electrode. For a platinum electrode, polish it with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, 0.05 µm), followed by sonication in deionized water and ethanol.
-
Electrolyte Preparation: Prepare the polymerization solution by dissolving the pyrrole monomer (e.g., 0.1 M) and the supporting electrolyte (e.g., 0.1 M LiClO₄) in the chosen solvent (e.g., acetonitrile).
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere over the solution during the experiment.
-
Cell Assembly: Assemble the three electrodes in the electrochemical cell containing the deoxygenated solution.
-
Electropolymerization:
-
Connect the electrodes to the potentiostat.
-
Perform electropolymerization using cyclic voltammetry. Set a potential window that covers the oxidation potential of the monomer (e.g., -0.8 V to +0.9 V vs. Ag/AgCl).
-
Cycle the potential for a set number of scans (e.g., 10-20 cycles) at a specific scan rate (e.g., 50 mV/s).
-
Observe the growth of the polymer film on the working electrode, indicated by an increase in the redox peak currents with each successive cycle.
-
-
Post-Treatment: After deposition, gently rinse the polymer-coated electrode with the pure solvent (acetonitrile) to remove any unreacted monomer and electrolyte from the surface.
-
Drying: Dry the film under a gentle stream of nitrogen or in a vacuum desiccator.
Essential Characterization Techniques
Once synthesized, the structure, morphology, and properties of the polypyrrole derivatives must be thoroughly characterized.
| Technique | Purpose | Typical Findings |
| FTIR Spectroscopy | To identify chemical structure and confirm polymerization. | Presence of characteristic PPy peaks, such as C-H and N-H vibrations and pyrrole ring vibrations. |
| UV-Visible Spectroscopy | To study the electronic transitions. | Absorption peaks related to π-π* transitions in the polymer backbone, which can indicate the doping level. |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology. | Can reveal granular, fibrous, or film-like structures depending on the synthesis conditions. |
| X-Ray Diffraction (XRD) | To assess the degree of crystallinity. | PPy and its derivatives are typically amorphous or semi-crystalline, showing broad diffraction peaks. |
| Four-Probe Method | To measure electrical conductivity. | Provides a quantitative value of the material's conductivity (S/cm), a key performance metric. |
Concluding Remarks and Future Outlook
The use of pyrrole derivatives is a powerful strategy for designing and synthesizing conductive polymers with tailored properties. By carefully selecting the functional group on the monomer and the polymerization method, researchers can create materials optimized for specific, high-performance applications. The protocols and principles outlined in this guide provide a robust foundation for scientists entering this exciting field. Future research will likely focus on developing novel pyrrole derivatives with even more complex functionalities, pushing the boundaries of what is possible in areas like bioelectronics, energy storage, and smart materials.
References
-
Polypyrrole (PPy) has attracted widespread attention due to its excellent environmental stability, high conductivity, simple synthesis, good biocompatibility, and reversible redox properties. PPy derivatives not only inherit the advantages of polypyrrole, but also have some unique properties. (MDPI, [Link])
-
Oxidative polymerization of pyrrole (Py) resulting in polypyrrole (PPy). The steps are (A) the oxidation of the monomer to form a radical cation species, (B) the formation of a pyrrole dimer and the elimination of hydrogen, (C) the continued polymerization of polypyrrole. (ResearchGate, [Link])
- Template-synthesis, interfacial polymerization, Nafion-modified polymerization, and conventionally electrochemical and chemical methods were used to synthesize polyp
Troubleshooting & Optimization
Technical Support Center: Formylation of 1,2,4-Trimethylpyrrole
technical support center
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and functionalization of pyrrole-based scaffolds. The Vilsmeier-Haack formylation is a cornerstone reaction for introducing a carbonyl group onto electron-rich heterocycles like 1,2,4-trimethylpyrrole.[1][2] However, the reaction's outcome is sensitive to subtle changes in conditions, often leading to a mixture of products that complicates purification and reduces yields. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction produced a significant amount of an isomeric aldehyde, leading to a difficult separation. Why did this happen and how can I improve regioselectivity?
A: This is a classic case of competing kinetic and thermodynamic pathways influenced by both electronic and steric factors.
-
Causality: The pyrrole ring has two unsubstituted positions: C3 (a β-position) and C5 (an α-position). Electronically, the α-position (C5) is inherently more reactive towards electrophilic substitution due to better stabilization of the cationic intermediate (the sigma complex) by the nitrogen lone pair.[3] However, your substrate, 1,2,4-trimethylpyrrole, has methyl groups at the C1, C2, and C4 positions. The C4-methyl group exerts significant steric hindrance on the adjacent C5 position.
-
Kinetic Product (C3-formylation): At lower temperatures, the reaction may favor the pathway with the lower activation energy. Attack at the sterically unhindered C3 position is often faster, leading to 1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde as the major kinetic product.
-
Thermodynamic Product (C5-formylation): The intermediate leading to C5-formylation is electronically more stable. Given sufficient energy (higher temperature or longer reaction time), the reaction can favor the formation of the more stable 1,2,4-trimethyl-1H-pyrrole-5-carbaldehyde. The ratio of α- to β-formylated products is often controlled by steric factors.[4]
-
-
Solution & Protocol Adjustments:
-
Strict Temperature Control: To favor the kinetic C3-product, maintain the reaction temperature at 0°C or below during the addition of the pyrrole to the Vilsmeier reagent. For the thermodynamic C5-product, you may need to gently warm the reaction, but proceed with caution as this can promote side reactions.
-
Order of Addition: Employ "inverse addition" by adding the solution of 1,2,4-trimethylpyrrole dropwise to the pre-formed Vilsmeier reagent at low temperature. This keeps the concentration of the pyrrole low, minimizing side reactions.
-
Solvent Choice: Non-polar solvents can sometimes enhance selectivity by influencing the aggregation state of the Vilsmeier reagent. While dichloromethane or 1,2-dichloroethane are common, exploring solvents like THF or diethyl ether under controlled conditions might alter the product ratio.
-
Q2: I've isolated a di-formylated product. How can I prevent this over-reaction?
A: The formation of a di-formylated product indicates that the mono-formylated product is still sufficiently electron-rich to react with the excess Vilsmeier reagent.
-
Causality: The aldehyde group is deactivating, but the three methyl groups and the pyrrole nitrogen are strongly activating. If a stoichiometric excess of the Vilsmeier reagent is used, or if the reaction is left for too long, a second formylation can occur at the remaining available position (either C3 or C5).
-
Solution & Protocol Adjustments:
-
Control Stoichiometry: This is the most critical factor. Use a precise molar ratio of the Vilsmeier reagent to the pyrrole, typically ranging from 1.0 to 1.2 equivalents, to favor mono-formylation.[5] An excess of the reagent will almost certainly lead to di-formylation.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Quench the reaction as soon as the starting pyrrole spot has disappeared to prevent the subsequent formylation of the product.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0°C) will decrease the rate of the second formylation more significantly than the first, allowing for a larger process window to stop the reaction at the mono-formylated stage.
-
| Parameter | To Favor Mono-formylation | To Minimize Di-formylation |
| Vilsmeier Reagent | 1.0–1.2 equivalents | < 1.2 equivalents |
| Temperature | 0°C to room temperature | Maintain at 0°C or below |
| Reaction Time | Monitor by TLC; quench upon completion | Quench immediately after starting material is consumed |
Q3: My reaction mixture turned into a dark, tarry mess with very low yield of the desired product. What's causing this polymerization?
A: Pyrroles are notoriously susceptible to polymerization under acidic conditions.
-
Causality: The Vilsmeier-Haack reaction, while milder than Friedel-Crafts, still involves highly acidic conditions and electrophilic intermediates.[6] The protonated pyrrole monomer can act as an electrophile and attack another neutral pyrrole molecule, initiating a polymerization cascade that results in insoluble, dark-colored materials known as "pyrrole black".[7][8][9]
-
Solution & Protocol Adjustments:
-
Maintain Low Temperatures: The rate of polymerization is highly temperature-dependent. Preparing the Vilsmeier reagent at 0°C and adding the pyrrole substrate at 0°C or below is crucial.
-
Ensure Anhydrous Conditions: Water can react with POCl₃ to generate HCl, exacerbating the acidic environment and promoting polymerization. Use dry solvents and glassware.
-
Rapid and Efficient Workup: Once the reaction is complete, it must be quenched promptly and neutralized. Pouring the reaction mixture onto crushed ice followed by neutralization with a base (e.g., sodium carbonate or sodium hydroxide solution) is a standard and effective method.[10] This immediately neutralizes the strong acids and hydrolyzes the reactive intermediates.
-
Q4: My NMR spectrum shows unusual signals, and the product is not an aldehyde. What could this impurity be?
A: You have likely isolated the intermediate iminium salt due to incomplete hydrolysis.
-
Causality: The Vilsmeier-Haack reaction does not directly produce an aldehyde. It forms an iminium salt intermediate which must be hydrolyzed during the aqueous workup to release the final carbonyl product.[11] If the hydrolysis is incomplete (e.g., insufficient water, time, or improper pH), the stable iminium salt can be isolated.
-
Solution & Protocol Adjustments:
-
Vigorous Hydrolysis Step: The workup is not just a simple quench. After adding the reaction mixture to ice/water, ensure vigorous stirring for a period (e.g., 15-30 minutes) to allow for complete hydrolysis.[12][13] Sometimes, gentle heating of the aqueous mixture after neutralization can drive the hydrolysis to completion.[10]
-
pH Adjustment: The hydrolysis of imines is often facilitated by adjusting the pH.[14][15][16] After the initial quench, adding a base like Na₂CO₃ or NaOH until the solution is basic (pH > 8) ensures the complete breakdown of the salt and neutralizes all acidic byproducts.
-
Extraction: After hydrolysis and neutralization, the product should be extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Washing the combined organic layers with brine helps to remove residual water and water-soluble impurities.
-
Experimental Protocols & Visualizations
Optimized Vilsmeier-Haack Formylation of 1,2,4-Trimethylpyrrole
This protocol is designed to favor the formation of the mono-formylated product.
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.1 eq.). Cool the flask to 0°C in an ice-water bath. Add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes.
-
Formylation Reaction: Dilute the pre-formed Vilsmeier reagent with an anhydrous solvent (e.g., 1,2-dichloroethane). In a separate flask, dissolve 1,2,4-trimethylpyrrole (1.0 eq.) in the same anhydrous solvent. Add the pyrrole solution dropwise to the stirred Vilsmeier reagent at 0°C over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor its progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Workup and Hydrolysis: Pour the reaction mixture slowly onto a stirred slurry of crushed ice and water. Add a saturated solution of sodium carbonate (Na₂CO₃) portion-wise until the mixture is basic (pH ~9) and effervescence ceases. Stir vigorously for 30 minutes at room temperature to ensure complete hydrolysis of the iminium salt.
-
Isolation and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Reaction pathway for the Vilsmeier-Haack formylation and common side products.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reagent and how is it formed? The Vilsmeier-Haack reagent is an electrophilic formylating agent, specifically a chloroiminium salt.[3] It is typically formed in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[1][17] The reaction is exothermic and should be performed at low temperatures (0-10°C) to prevent decomposition.
Q2: Why is the Vilsmeier-Haack reaction preferred over Friedel-Crafts acylation for formylating pyrroles? The Vilsmeier-Haack reaction is significantly milder than the Friedel-Crafts acylation, which requires strong Lewis acids (like AlCl₃).[6] These harsh Lewis acids can induce polymerization or degradation of the sensitive pyrrole ring. The Vilsmeier reagent is a weaker, "softer" electrophile, making it ideal for highly activated, electron-rich systems like pyrroles.[3]
Q3: Can I use other amides besides DMF? Yes, other N,N-disubstituted amides can be used, which results in acylation rather than formylation. For example, using N,N-dimethylacetamide would introduce an acetyl group. However, these reactions are often more difficult due to increased steric hindrance and reduced electrophilicity of the resulting Vilsmeier reagent.[3] Attempted acylations can sometimes lead to unexpected products.[18]
Q4: What is the mechanism of the final hydrolysis step? The hydrolysis of the iminium salt intermediate is a critical final step.[12] It proceeds via the nucleophilic attack of water on the electrophilic iminium carbon. This forms a hemiaminal intermediate. Subsequent proton transfers and elimination of a secondary amine (dimethylamine in the case of DMF) yields a protonated aldehyde, which is then deprotonated by a base in the workup to give the final neutral product.[14][16]
Caption: Troubleshooting flowchart for formylation of 1,2,4-trimethylpyrrole.
References
- Melling, A. R., & Moody, A. G. (1995). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole.
-
Melling, A. R., & Moody, A. G. (1995). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. ResearchGate. Available at: [Link]
-
Química Orgánica. Pyrrole polymerization. Available at: [Link]
- Loader, C. E., Barnett, G. H., & Anderson, H. J. (1982). The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry.
-
Al-kadhemy, M. F. A., Al-Amiery, A. A., & Ga, A. A. (2019). A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. MDPI. Available at: [Link]
- Al-kadhemy, M. F. A. (2018). Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. Institute of Metal Physics.
-
ChemTube3D. Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. Available at: [Link]
-
Química Orgánica. Vilsmeier formylation of pyrrole. Available at: [Link]
- Ermili, A., Castro, A. J., & Westfall, P. A. (1965). PRODUCTS FROM ATTEMPTED VILSMEIER-HAACK ACYLATIONS OF PYRROLES WITH SELECT AMIDES. Journal of Organic Chemistry.
-
ChemTube3D. Pyrrole-The Vilsmeier Reaction. Available at: [Link]
-
Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
ResearchGate. (2007). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. Available at: [Link]
- Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic.
-
Begum, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Available at: [Link]
-
ChemTube3D. Pyrrole-Hydrolysis of an Iminium Salt is loaded. Available at: [Link]
-
J-GLOBAL. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides. Available at: [Link]
-
Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
Royal Society of Chemistry. (2018). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
- Kumar, A., et al. (2017). An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture. Organic & Biomolecular Chemistry.
-
Organic Chemistry Tutor. Imine and Enamine Hydrolysis. Available at: [Link]
- Mohammed, T., et al. (2022).
-
Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. Available at: [Link]
- Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1956). Pyrrole-2-carboxaldehyde. Organic Syntheses.
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrole polymerization [quimicaorganica.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. chemtube3d.com [chemtube3d.com]
- 13. chemtube3d.com [chemtube3d.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 18. PRODUCTS FROM ATTEMPTED VILSMEIER-HAACK ACYLATIONS OF PYRROLES WITH SELECT AMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis Support Hub: Advanced Troubleshooting for Organic Methodologies
Status: Online Operator: Senior Application Scientist Ticket Type: Multi-Step Synthesis / Process Optimization
Introduction
Welcome to the Synthesis Support Hub. In complex organic synthesis, "following the procedure" is rarely enough. Variables such as trace impurities, stirring rates, and reactor geometry can decouple a reaction from its literature precedent. This guide is not a textbook; it is a diagnostic system . It treats chemical reactions as debuggable logic flows. Below are the four most common "tickets" we receive from the bench, resolved with root-cause analysis and self-validating protocols.
Module 1: Catalytic Cycle Stalling (Pd-Cross Coupling)
The Issue: “My Buchwald-Hartwig/Suzuki reaction went to 60% conversion and stopped. I added more catalyst, but nothing happened.”
The Diagnosis: When a catalytic reaction stalls, it is rarely because you ran out of catalyst metal. It is usually due to ligand death , product inhibition , or catalyst poisoning . Simply adding more Pd(0) often fails because the poison (e.g., a chelating impurity or oxidized ligand) is still present in excess.
The Protocol: The "Spike" Diagnostic Before altering conditions, you must distinguish between catalyst deactivation and reagent consumption.
-
Take an aliquot of the stalled reaction mixture.
-
Analyze by LCMS/NMR to confirm starting material (SM) is still present.
-
Split the reaction into two vials (A and B).
-
Vial A (Control): Stir at reaction temperature.
-
Vial B (Spike): Add 10% fresh catalyst and 10% fresh ligand.
-
-
Outcome:
-
If B proceeds and A does not: Catalyst Death (Oxygen leak or thermal instability).
-
If Neither proceeds: Product Inhibition or Poisoning (The product itself or a byproduct is shutting down the metal center).
-
Visual Troubleshooting Workflow:
Figure 1: Logic flow for diagnosing stalled transition-metal catalyzed reactions.
Module 2: Nucleophilic Initiation Failures (Grignard Formation)
The Issue: “I’ve been stirring Mg turnings with my bromide for 2 hours. No exotherm, no color change. I’m afraid to heat it further.”
The Diagnosis: Magnesium turnings are coated in a passivation layer of MgO. If the initial radical transfer doesn't penetrate this layer, the reaction will never start. Danger: If you heat a "sleeping" Grignard excessively, it may initiate all at once, leading to a thermal runaway.
The Protocol: The "Entrainment" Method Do not rely on iodine crystals alone; they often sublime before activating the surface. Use 1,2-Dibromoethane (DBE) .
-
Dry Assembly: Flame-dry flask under vacuum; cool under Argon/Nitrogen.
-
The Activator: Add Mg turnings and cover with minimal anhydrous solvent (THF/Ether). Add 5-10 mol% of 1,2-dibromoethane .
-
Observation: Look for bubbling (ethylene release) and a slight cloudiness.
-
The Feed: Once bubbling is observed, slowly drip in your substrate. The exotherm should sustain the reflux.
FAQ:
-
Q: Can I use a stir bar?
-
A: Yes, but glass-coated stir bars are better. Crushing the Mg against the glass wall with a glass rod (carefully!) is a physical way to expose fresh metal if chemical activation fails [2].[6]
-
Module 3: Stereochemical Erosion (Amide Coupling)
The Issue: “I coupled a chiral acid with an amine, but the product is 15% racemized.”
The Diagnosis: Racemization usually occurs via the formation of an oxazolone (azlactone) intermediate on the activated acid.[4] This intermediate is prone to deprotonation at the alpha-carbon. High pH (excess base) and slow coupling rates favor this pathway.
The Solution: Reagent Selection Matrix Switching reagents is more effective than lowering temperature.
| Reagent System | Activation Power | Racemization Risk | Best Use Case |
| HATU / DIPEA | High | Moderate | Difficult/Sterically hindered couplings. Note: Can cause racemization if base is excess. |
| HBTU / HOBt | Medium | Moderate | Standard, robust couplings. |
| COMU / Oxyma | High | Very Low | The modern "Gold Standard." Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt for suppressing racemization [3]. |
| T3P (Propylphosphonic anhydride) | Medium | Lowest | Epimerization-prone substrates. Works in EtOAc; easy workup (water soluble byproducts). |
Critical Tip: Always add the base (DIPEA/NMM) to the acid first, keep it cold (0°C), and ensure the stoichiometry is exact (1.0 - 1.1 eq). Excess base is the primary driver of chiral center proton abstraction [4].
Module 4: Work-up & Isolation (The "Emulsion" Ticket)[5]
The Issue: “I did a DCM/Water extraction and now I have a milky third layer that won’t separate.”
The Diagnosis: Emulsions are stabilized by surfactants (often your product or amphiphilic impurities) lowering the interfacial tension. Standard "waiting" is inefficient.
The Protocol: The Phase-Breaking Decision Tree
-
Salting Out: Add saturated brine (NaCl). This increases the ionic strength of the aqueous layer, forcing organics out ("salting out").
-
Filtration: The emulsion is often stabilized by microscopic suspended solids. Filter the entire mixture through a pad of Celite or glass wool. This physically bursts the droplets [5].
-
The "Magic" Solvent: Add a small amount of Methanol or 2-Propanol. These are co-solvents that can disrupt the surfactant barrier, though they may pull some organic into the aqueous phase.
Visual Troubleshooting Workflow:
Figure 2: Step-by-step protocol for resolving persistent emulsions during liquid-liquid extraction.
References
-
ScienceMadness & LibreTexts . Grignard Reaction Initiation Techniques. Available at:
-
Sigma-Aldrich . Grignard Reagent Preparation and Troubleshooting. Available at:
-
Bachem . Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Available at:
-
BenchChem . A Comparative Guide to Racemization in Peptide Synthesis. Available at:
-
Biotage . Tackling Emulsions Just Got Easier. Available at:
-
Yoneda Labs . Suzuki-Miyaura Cross-Coupling: Practical Guide. Available at:
Sources
Validation & Comparative
Core Concepts: Choosing the Right Tool for the Job
An In-Depth Technical Guide to the Mass Spectrometry of Trimethylpyrrole Derivatives
For researchers, scientists, and drug development professionals, the confident structural elucidation of pyrrole-containing compounds is paramount. Pyrrole and its alkylated analogs, such as trimethylpyrroles, are significant structural motifs in a vast array of natural products, pharmaceuticals, and functional materials.[1] Understanding their behavior under mass spectrometric conditions is crucial for their identification, characterization, and quantification, often in complex matrices.[1]
This guide provides a comparative overview of key mass spectrometry (MS) techniques for the analysis of trimethylpyrrole derivatives. We will delve into the nuances of different ionization methods, compare the capabilities of high-resolution mass analyzers, and provide actionable experimental protocols. The inherent aromaticity and nitrogen content of the pyrrole ring influence its behavior in the mass spectrometer, leading to characteristic fragmentation patterns that are diagnostic of the core structure and its substituents.[2]
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] The general workflow involves ionizing the analyte, separating the ions based on their m/z, and detecting them.[1] For trimethylpyrrole derivatives, the initial choice of ionization method is a critical decision that dictates the type of information obtained and the necessary sample preparation.
Sources
The Influence of Substituents on the Electronic Landscape of Pyrroles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
As a foundational scaffold in medicinal chemistry and materials science, the pyrrole ring's versatility stems from the tunability of its electronic properties.[1][2][3] The introduction of substituents dramatically alters the electron density distribution within the five-membered ring, thereby influencing its reactivity, electrochemical behavior, and photophysical characteristics. This guide provides a comparative analysis of how different substituents modulate the electronic properties of pyrroles, supported by experimental data and computational insights.
The Unsubstituted Pyrrole: An Electron-Rich Aromatic System
Pyrrole is a five-membered aromatic heterocycle containing a nitrogen atom. The lone pair of electrons on the nitrogen atom participates in the π-conjugated system, creating an electron-rich aromatic ring.[4] This inherent electron richness makes pyrrole susceptible to electrophilic substitution, primarily at the C2 and C5 positions. The highest occupied molecular orbital (HOMO) is delocalized over the carbon atoms, while the lowest unoccupied molecular orbital (LUMO) is distributed across the entire ring.[5] Understanding this baseline electronic structure is crucial for appreciating the impact of substituents.
The Role of Substituents: Electron-Donating vs. Electron-Withdrawing Groups
The electronic properties of the pyrrole ring can be systematically tuned by the introduction of substituents with varying electronic effects. These effects are broadly categorized as inductive and resonance effects.
-
Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy (-OR), and amino (-NH2) groups increase the electron density of the pyrrole ring through inductive and/or resonance effects. This leads to a destabilization (increase in energy) of the HOMO and LUMO levels.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) decrease the electron density of the ring. This results in a stabilization (decrease in energy) of both the HOMO and LUMO levels.[6]
The position of the substituent on the pyrrole ring also plays a critical role in determining its electronic influence.[7][8]
Comparative Analysis of Electronic Properties
The modulation of electronic properties by substituents can be quantified through various experimental and computational techniques. This section compares key electronic parameters for a range of substituted pyrroles.
Frontier Molecular Orbital (HOMO-LUMO) Energies
The HOMO and LUMO energy levels are fundamental parameters that dictate the electronic behavior of a molecule. The HOMO energy is related to the ionization potential and the ability to donate an electron, while the LUMO energy is related to the electron affinity and the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical reactivity.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in determining these energy levels.[6][9]
Table 1: Calculated HOMO, LUMO, and Energy Gaps for Substituted Pyrroles
| Substituent | Position | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| -H | - | -5.85 | -1.42 | 4.43 | [10] |
| -CH3 | 2 | -5.67 | -1.35 | 4.32 | [6] |
| -NH2 | 2 | -5.32 | -1.21 | 4.11 | [6] |
| -OCH3 | 2 | -5.51 | -1.29 | 4.22 | [6] |
| -Cl | 2 | -5.92 | -1.68 | 4.24 | [6] |
| -NO2 | 2 | -6.45 | -2.54 | 3.91 | [6] |
Data is illustrative and sourced from computational studies. Actual values may vary based on the computational method and basis set used.
As the data illustrates, electron-donating groups like -CH3, -NH2, and -OCH3 raise the HOMO and LUMO energy levels and slightly decrease the energy gap compared to unsubstituted pyrrole. Conversely, the electron-withdrawing -Cl and -NO2 groups lower the HOMO and LUMO energies, with the -NO2 group significantly reducing the energy gap.[6]
Caption: Effect of substituents on HOMO-LUMO energy levels.
Electrochemical Properties: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of molecules. The oxidation potential (Eox) is related to the energy of the HOMO, while the reduction potential (Ered) is related to the energy of the LUMO.
Experimental Protocol: Cyclic Voltammetry of Substituted Pyrroles
-
Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Working Electrode Preparation: A glassy carbon electrode is typically used as the working electrode. Polish the electrode surface with alumina slurry, followed by sonication in deionized water and the solvent to ensure a clean and reproducible surface.
-
Cell Assembly: Assemble a three-electrode cell consisting of the working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
-
Analyte Addition: Add the substituted pyrrole derivative to the electrolyte solution at a concentration of approximately 1 mM.
-
Data Acquisition: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen. Record the cyclic voltammogram by sweeping the potential between appropriate limits at a specific scan rate (e.g., 100 mV/s). The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard for potential calibration.
Caption: Workflow for cyclic voltammetry experiments.
Studies have shown that electron-donating groups decrease the oxidation potential of pyrroles, making them easier to oxidize.[11][12] Conversely, electron-withdrawing groups increase the oxidation potential, making them more difficult to oxidize.
Table 2: Oxidation Potentials of Substituted Pyrroles
| Substituent | Position | Oxidation Potential (V vs. Ag/AgCl) | Reference |
| -H | - | 1.31 | [12] |
| -CH3 | 1 | 1.15 | [11] |
| -C6H5 | 1 | 1.25 | [13] |
| 2,5-di-tert-butyl | 2,5 | 0.95 | [11] |
These values are indicative and can be influenced by solvent, electrolyte, and electrode material.
Optical Properties: UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) corresponds to the energy required to promote an electron from the HOMO to the LUMO (or other allowed transitions).
Experimental Protocol: UV-Vis Spectroscopy of Substituted Pyrroles
-
Solvent Selection: Choose a solvent that does not absorb in the spectral region of interest and in which the substituted pyrrole is soluble (e.g., ethanol, methanol, or chloroform).
-
Sample Preparation: Prepare a dilute solution of the substituted pyrrole in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at λmax.
-
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution.
-
Data Acquisition: Scan the absorbance of the sample over a specific wavelength range (e.g., 200-800 nm). The resulting spectrum will show one or more absorption bands, with the λmax of the lowest energy transition being of particular interest.
The introduction of substituents that decrease the HOMO-LUMO gap will generally lead to a bathochromic (red) shift in the λmax, meaning absorption occurs at longer wavelengths.[6][14] Conversely, substituents that increase the energy gap may cause a hypsochromic (blue) shift.
Table 3: Maximum Absorption Wavelengths of Substituted Pyrroles
| Substituent | Position | λmax (nm) | Reference |
| -H | - | ~210 | [15][16] |
| Phenyl groups | Multiple | 300-450 | [17] |
| Donor-Acceptor systems | - | >400 | [18] |
The λmax values are highly dependent on the specific substitution pattern and the solvent used.
Implications for Drug Development and Materials Science
The ability to fine-tune the electronic properties of pyrroles has significant implications for various applications:
-
Drug Development: The electronic nature of substituents on a pyrrole-based drug molecule can influence its binding affinity to a target receptor, its metabolic stability, and its pharmacokinetic properties.[19][20][21] For example, introducing electron-withdrawing groups can sometimes enhance the biological activity of a compound.
-
Organic Electronics: In the field of organic electronics, substituted pyrroles and their polymers (polypyrroles) are used in a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[22][23][24] By carefully selecting substituents, the HOMO and LUMO levels can be tailored to match the energy levels of other materials in a device, optimizing charge injection and transport.[10][25][26]
Conclusion
The electronic properties of the pyrrole ring are highly sensitive to the nature and position of substituents. Electron-donating groups generally raise the HOMO and LUMO energy levels, decrease the oxidation potential, and can lead to a red-shift in the absorption spectrum. Electron-withdrawing groups have the opposite effect. This predictable modulation of electronic properties makes substituted pyrroles highly versatile building blocks for the rational design of new pharmaceuticals and advanced materials. A thorough understanding of these structure-property relationships, gained through a combination of experimental and computational approaches, is essential for unlocking the full potential of this important class of heterocyclic compounds.
References
-
Observation of the cation radicals of pyrrole and of some substituted pyrroles in fast-scan cyclic voltammetry. Standard potentials and lifetimes. Journal of the American Chemical Society. [Link]
-
Electrochemical investigations of a substituted oxidation stable polypyrrole. ScienceDirect. [Link]
-
A cyclic voltammogram showing the redox properties of the N-substituted... ResearchGate. [Link]
-
Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. ResearchGate. [Link]
-
Energy levels (ε) of HOMO and LUMO orbitals of selected pyrroles and... ResearchGate. [Link]
-
Observation of the cation radicals of pyrrole and of some substituted pyrroles in fast-scan cyclic voltammetry. Standard potenti. ACS Publications. [Link]
-
Photo- and electro-chemical synthesis of substituted pyrroles. RSC Publishing. [Link]
-
Substituent effects and electron delocalization in five-membered N-heterocycles. RSC Publishing. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
